molecular formula C27H30N2O5 B277822 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide

3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide

Cat. No. B277822
M. Wt: 462.5 g/mol
InChI Key: AJQJGNXYENJMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as TEPAPB, is a compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been investigated as a potential drug candidate for the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of ion channels, calcium signaling, and neurotransmitter release. 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to increase the activity of sigma-1 receptors, which may lead to neuroprotective effects and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in brain cells. Additionally, 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is its potential as a research tool for investigating the sigma-1 receptor and its role in various cellular processes. 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide may also have potential as a drug candidate for the treatment of Alzheimer's disease and cancer. However, one limitation of 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of more efficient synthesis methods to increase the availability and reduce the cost of 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide and its potential applications in various fields of research. Finally, 3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide may have potential as a drug candidate for the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which should be investigated in future studies.

Synthesis Methods

3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride and phenylacetic acid. The final product is obtained through a series of purification steps.

properties

Product Name

3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C27H30N2O5/c1-4-32-23-17-20(18-24(33-5-2)26(23)34-6-3)27(31)29-22-14-12-21(13-15-22)28-25(30)16-19-10-8-7-9-11-19/h7-15,17-18H,4-6,16H2,1-3H3,(H,28,30)(H,29,31)

InChI Key

AJQJGNXYENJMIV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.